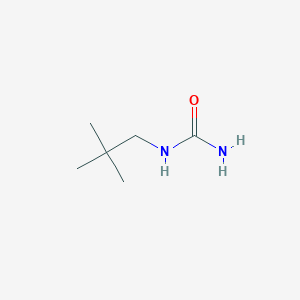
(2,2-Dimethylpropyl)urea
Cat. No. B3370786
M. Wt: 130.19 g/mol
InChI Key: XTNMUWVPABAFRL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07253176B1
Procedure details


N-neopentylurea (13.0 g, 0.1 mol) and ethyl cyanoacetate (10 ml) were heated in 4N NaOEt (100 ml) for 4 hours under reflux. The reaction mixture was evaporated to dryness, the residue treated with water (100 ml) and then acidified with AcOH to pH 4–5 to form a colorless precipitate. Yield: 11.2 g (59%).



Identifiers


|
REACTION_CXSMILES
|
[CH2:1]([NH:6][C:7]([NH2:9])=[O:8])[C:2]([CH3:5])([CH3:4])[CH3:3].[C:10]([CH2:12][C:13](OCC)=[O:14])#[N:11]>CC[O-].[Na+]>[NH2:11][C:10]1[N:6]([CH2:1][C:2]([CH3:5])([CH3:4])[CH3:3])[C:7](=[O:8])[NH:9][C:13](=[O:14])[CH:12]=1 |f:2.3|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
13 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C(C)(C)C)NC(=O)N
|
|
Name
|
|
|
Quantity
|
10 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(#N)CC(=O)OCC
|
|
Name
|
|
|
Quantity
|
100 mL
|
|
Type
|
solvent
|
|
Smiles
|
CC[O-].[Na+]
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
under reflux
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The reaction mixture was evaporated to dryness
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
the residue treated with water (100 ml)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to form a colorless precipitate
|
Outcomes


Product
|
Name
|
|
|
Type
|
|
|
Smiles
|
NC1=CC(NC(N1CC(C)(C)C)=O)=O
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
